Cas no 435345-45-2 (1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate 化学的及び物理的性質
名前と識別子
-
- Aceticacid, 2,2,2-trifluoro-
- 1-(4-FLUOROBENZYL)PIPERAZINE
- Aceticacid
- 1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
- AKOS015852786
- 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
- 435345-45-2
- 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
- Z3234818837
-
- インチ: InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
- InChIKey: DTQVDTLACAAQTR-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C(O)=O
計算された属性
- せいみつぶんしりょう: 308.11479041g/mol
- どういたいしつりょう: 308.11479041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- ゆうかいてん: 64-65 °C
- 屈折率: 1.5255-1.5275
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008547-500mg |
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |
435345-45-2 | 500mg |
2730.0CNY | 2021-07-13 | ||
TRC | F925930-10mg |
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |
435345-45-2 | 10mg |
$ 65.00 | 2022-06-04 | ||
TRC | F925930-50mg |
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |
435345-45-2 | 50mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008547-500mg |
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |
435345-45-2 | 500mg |
2730CNY | 2021-05-07 | ||
TRC | F925930-5mg |
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |
435345-45-2 | 5mg |
$ 50.00 | 2022-06-04 |
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetateに関する追加情報
Recent Advances in the Study of 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate (CAS: 435345-45-2)
The compound 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate (CAS: 435345-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine backbone and fluoro-benzyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and antimicrobial compounds. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for future drug development.
One of the key areas of research has focused on the synthesis and optimization of 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of nucleophilic substitution and salt formation techniques, achieving a high-purity product with minimal byproducts. This advancement is critical for facilitating further preclinical and clinical studies.
In terms of pharmacological activity, recent in vitro and in vivo studies have highlighted the compound's affinity for serotonin and dopamine receptors, suggesting its potential as a modulator of neurotransmitter systems. A 2024 study in Neuropharmacology demonstrated that 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate exhibits selective binding to the 5-HT2A receptor, which could pave the way for its use in treating psychiatric disorders such as schizophrenia and depression. Additionally, its trifluoroacetate moiety has been linked to enhanced blood-brain barrier permeability, a desirable property for CNS-targeted therapies.
Beyond its CNS applications, emerging research has explored the antimicrobial properties of this compound. A recent publication in Antimicrobial Agents and Chemotherapy (2024) reported that 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate exhibits potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this effect to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymatic processes. These findings open new avenues for combating antibiotic resistance.
Despite these promising developments, challenges remain in the clinical translation of 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate. Pharmacokinetic studies have indicated variable bioavailability, necessitating further formulation optimization. Moreover, comprehensive toxicology assessments are required to ensure safety profiles meet regulatory standards. Ongoing research aims to address these gaps, with several preclinical trials currently underway.
In conclusion, 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate (CAS: 435345-45-2) represents a versatile and pharmacologically active compound with significant potential in both CNS and antimicrobial therapeutics. Continued research and development efforts are expected to further elucidate its mechanisms and expand its applications, positioning it as a valuable candidate for future drug discovery pipelines.
435345-45-2 (1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate) 関連製品
- 381-73-7(2,2-difluoroacetic acid)
- 3336-58-1(ammonium trifluoroacetate)
- 37737-28-3(YttriumTrifluoroacetate (~90%))
- 599-00-8(Trifluoroacetic Acid-d)
- 304851-95-4(yttrium trifluoroacetate hydrate)
- 2923-16-2(Potassium trifluoroacetate)
- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)
- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)